An In-Depth Technical Guide to N-(10-Carboxydecanyl)maleamideic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to N-(10-Carboxydecanyl)maleamideic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-(10-Carboxydecanyl)maleamideic acid stands as a significant bifunctional molecule, uniquely possessing both a terminal carboxylic acid and a reactive maleamic acid moiety. This dual functionality paves the way for its application as a versatile linker and building block in the fields of bioconjugation, polymer chemistry, and drug delivery. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and an insightful discussion of its potential applications, grounded in the established chemistry of maleamic acids and long-chain carboxylic acids.
Molecular Overview
N-(10-Carboxydecanyl)maleamideic acid (CAS No. 57079-16-0) is a C15 organic compound featuring a long aliphatic chain that imparts hydrophobicity, a terminal carboxylic acid for various conjugation chemistries, and a maleamic acid group that offers unique reactivity, including pH-sensitive hydrolysis and the potential for cyclization to a maleimide.[1][]
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 11-[[(Z)-3-carboxyprop-2-enoyl]amino]undecanoic acid[] |
| CAS Number | 57079-16-0[1] |
| Molecular Formula | C₁₅H₂₅NO₅[] |
| Molecular Weight | 315.36 g/mol |
| Canonical SMILES | C(CCCCCNC(=O)C=CC(=O)O)CCCCC(=O)O[] |
| InChI Key | RSFCDQINXWHUEN-KHPPLWFESA-N[] |
Synthesis of N-(10-Carboxydecanyl)maleamideic Acid
The primary route for the synthesis of N-(10-Carboxydecanyl)maleamideic acid is the nucleophilic ring-opening of maleic anhydride by the primary amine of 11-aminoundecanoic acid. This reaction is a classic example of acylation and is typically carried out under mild conditions.
Reaction Mechanism
The synthesis proceeds via the attack of the lone pair of electrons on the nitrogen atom of 11-aminoundecanoic acid on one of the carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to open the anhydride ring, yielding the maleamic acid product.
Caption: Synthesis of N-(10-Carboxydecanyl)maleamideic Acid.
Experimental Protocol
Materials:
-
11-aminoundecanoic acid
-
Maleic anhydride
-
Anhydrous solvent (e.g., Dioxane, Acetic Acid, or Tetrahydrofuran)[4][5]
Procedure:
-
Dissolve 11-aminoundecanoic acid in the chosen anhydrous solvent. The long alkyl chain may necessitate gentle heating to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of maleic anhydride in the same solvent.
-
Slowly add the maleic anhydride solution to the 11-aminoundecanoic acid solution with constant stirring at a controlled temperature, typically between 0-25°C to manage the exothermic reaction.[4]
-
Continue stirring the reaction mixture for a period of 2 to 24 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution, or the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of maleic anhydride to maleic acid, which would compete with the desired reaction.[6]
-
Controlled Temperature: The reaction is often initiated at a low temperature to control the exothermicity and prevent side reactions.
-
Equimolar Reactants: Using a 1:1 molar ratio of reactants ensures the formation of the desired maleamic acid without an excess of either starting material, which would complicate purification.
Physicochemical Properties
Specific experimental data for N-(10-Carboxydecanyl)maleamideic acid is limited. However, its properties can be inferred from its structure and the known characteristics of long-chain carboxylic acids and maleamic acids.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on the appearance of similar long-chain carboxylic acids and maleamic acids.[] |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100°C. | The long alkyl chain and hydrogen bonding capabilities of the carboxylic acid and amide groups contribute to a stable crystalline lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | The long hydrophobic decanyl chain will limit water solubility, while the polar carboxylic acid and amide groups will allow for dissolution in polar organic solvents.[7][8][9] |
| pKa | Two pKa values are expected: one for the terminal carboxylic acid (around 4-5) and one for the maleamic acid carboxyl group (around 3-4). | The pKa of long-chain carboxylic acids is typically in the range of 4-5. The maleamic acid carboxyl group is expected to be more acidic due to the electron-withdrawing effect of the adjacent amide and double bond. |
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy:
-
O-H stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.[10]
-
C=O stretch (Carboxylic Acid and Amide): Strong absorptions around 1700-1730 cm⁻¹ (acid) and 1640-1680 cm⁻¹ (amide I band).[5]
-
N-H stretch (Amide): A peak around 3300 cm⁻¹.
-
C-H stretch (Alkyl Chain): Sharp peaks around 2850-2960 cm⁻¹.
¹H NMR Spectroscopy:
-
Carboxylic Acid Protons: Two broad singlets, one for each -COOH group, expected to be downfield (>10 ppm).[10]
-
Olefinic Protons (-CH=CH-): Two doublets in the range of 6.0-6.5 ppm.
-
Alkyl Chain Protons: A complex series of multiplets between 1.2-3.5 ppm. The protons alpha to the nitrogen and the terminal carboxylic acid will be the most downfield within this range.[11][12][13]
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Resonances for the two carboxylic acid carbons and the amide carbonyl carbon are expected in the 165-180 ppm region.[10]
-
Olefinic Carbons: Peaks for the C=C double bond carbons will appear around 130-140 ppm.
-
Alkyl Chain Carbons: A series of peaks in the aliphatic region (20-40 ppm).
Chemical Reactivity and Stability
The reactivity of N-(10-Carboxydecanyl)maleamideic acid is dictated by its three key functional components: the terminal carboxylic acid, the maleamic acid moiety, and the long alkyl chain.
Reactivity of the Carboxylic Acid Groups
Both the terminal and the maleamic acid carboxyl groups can undergo standard carboxylic acid reactions, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amide Bond Formation: Coupling with primary or secondary amines using activating agents like carbodiimides (e.g., EDC).[14][15] This is a cornerstone for its use in bioconjugation.
Reactivity of the Maleamic Acid Moiety
The maleamic acid group exhibits unique reactivity:
-
pH-Dependent Hydrolysis: Maleamic acids are known to be labile under acidic conditions, hydrolyzing back to the parent amine (11-aminoundecanoic acid) and maleic anhydride.[16][17] This property is of significant interest for designing acid-cleavable linkers in drug delivery systems.[18]
-
Cyclization to Maleimide: Under dehydrating conditions (e.g., acetic anhydride and sodium acetate), the maleamic acid can undergo intramolecular cyclization to form the corresponding N-(10-Carboxydecanyl)maleimide. The maleimide group is a highly reactive Michael acceptor, readily forming stable thioether bonds with thiols, a common strategy in bioconjugation.[]
-
Reversible Transamidation: Maleamic acids can participate in reversible transamidation reactions under mild conditions, allowing for dynamic covalent chemistry applications.[1]
Caption: Key reactions of the maleamic acid moiety.
Potential Applications
The bifunctional nature of N-(10-Carboxydecanyl)maleamideic acid makes it a valuable tool for researchers and drug development professionals.
Bioconjugation and Drug Delivery
-
As a Linker: The terminal carboxylic acid can be conjugated to a targeting moiety (e.g., an antibody or peptide), while the maleamic acid can be used to attach a therapeutic agent.[19] The pH-sensitive nature of the maleamic acid linkage offers a mechanism for drug release in the acidic environment of endosomes or lysosomes.[17][18]
-
Precursor to Maleimide Linkers: Following cyclization to the maleimide, the molecule can be used in thiol-maleimide conjugation, one of the most common methods for attaching drugs or labels to proteins and antibodies.[]
Polymer and Materials Science
-
Monomer for Functional Polymers: The molecule can be polymerized through either its carboxylic acid or maleamic acid functionalities to create polymers with pendant reactive groups. The long alkyl chain can influence the polymer's physical properties, such as its hydrophobicity and self-assembly behavior.[4][6][20][21]
-
Surface Modification: The carboxylic acid can be used to anchor the molecule to surfaces, while the maleamic acid group can be used for subsequent functionalization.
Conclusion
N-(10-Carboxydecanyl)maleamideic acid is a molecule with significant potential, stemming from its well-defined bifunctional architecture. While specific experimental data is not extensively published, its chemical behavior can be reliably predicted based on the established chemistry of its constituent functional groups. Its synthesis is straightforward, and its dual reactivity opens up a wide range of applications in bioconjugation, drug delivery, and materials science. As the demand for sophisticated molecular tools in these fields continues to grow, N-(10-Carboxydecanyl)maleamideic acid is poised to be a valuable asset for innovation.
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